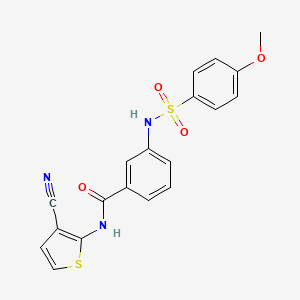

N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S2/c1-26-16-5-7-17(8-6-16)28(24,25)22-15-4-2-3-13(11-15)18(23)21-19-14(12-20)9-10-27-19/h2-11,22H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMFUIKUBRFYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

Sulfonamide formation: The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine.

Coupling reactions: The final step involves coupling the thiophene derivative with the benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamides.

Medicine: Potential use as an antimicrobial or anticancer agent due to its structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Substituted Benzamides

Several analogs share the benzamide core but differ in sulfonamide substituents:

Key Observations :

- The target compound’s 4-methoxybenzenesulfonamido group offers a balance of hydrogen-bonding capacity (via sulfonamido) and moderate lipophilicity (via methoxy), distinguishing it from analogs with bulkier (e.g., piperidinyl) or more lipophilic (e.g., benzyl) substituents .

- Substituting the sulfonamide’s nitrogen with cyclic (piperidinyl) or aromatic (benzyl) groups may alter target affinity. For instance, dimethylpiperidinyl analogs could exhibit enhanced selectivity for sterically constrained binding pockets .

Anti-Oxidant Benzamide Derivatives

While the target compound’s activity is unspecified, structurally related benzamides demonstrate anti-oxidant efficacy:

Key Observations :

- The methoxy group in H10 correlates with high anti-oxidant activity, suggesting that the target’s 4-methoxybenzenesulfonamido group may confer similar benefits. However, the sulfonamido linkage in the target (vs.

Heterocyclic Modifications

Heterocyclic substituents in benzamide derivatives influence electronic and steric properties:

Key Observations :

- The cyanothiophene in the target compound provides a compact heterocycle with strong electron-withdrawing effects, contrasting with benzothiazole’s extended aromatic system. This difference may influence binding to enzymes like cyclooxygenase or kinases .

Physicochemical and Electronic Properties

The target compound’s methoxy group (electron-donating) and sulfonamido/cyano groups (electron-withdrawing) create a polarized electronic environment.

Biological Activity

N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide is a complex organic compound characterized by its unique combination of functional groups, which positions it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 262.31 g/mol. The structure features a thiophene ring substituted with a cyano group and a sulfonamide moiety linked to a methoxybenzene group. This configuration is crucial for its biological interactions.

The biological activity of this compound primarily revolves around its potential as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in various solid tumors. Inhibition of CA IX disrupts pH regulation within tumor cells, leading to reduced cell proliferation and enhanced apoptosis. This mechanism positions the compound as a promising candidate in cancer therapy.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines. For instance, it was tested on human lung cancer cell lines A549, HCC827, and NCI-H358, employing both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated significant cytotoxic effects, with IC values demonstrating higher efficacy in 2D assays compared to 3D models.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|

| A549 | 5.12 ± 0.25 | 15.34 ± 1.12 |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These findings underscore the compound's potential as an effective antitumor agent, although further optimization may be required to enhance selectivity and reduce toxicity to normal cells.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been investigated for its antimicrobial activity against various pathogens such as E. coli and S. aureus. Preliminary results suggest that it exhibits moderate antibacterial effects, indicating its potential utility in treating bacterial infections.

Case Studies and Comparative Analysis

A comparative analysis with structurally similar compounds reveals that while many share the sulfonamide moiety, the unique combination of functional groups in this compound enhances its biological activity significantly.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-cyanothiophen-2-yl)-benzamide | Contains cyano and thiophene groups | Potential enzyme inhibitors |

| 4-cyano-N-(2,5-dimethylfuran-3-yl)methanesulfonamide | Similar sulfonamide moiety | Antiviral activity against influenza |

| This compound | Contains methoxy substituent | Promising antitumor and antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.